Cas no 21956-47-8 (Benzenepropanoic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aR)-)

Benzenepropanoic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aR)- structure
21956-47-8 structure
商品名:Benzenepropanoic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aR)-
CAS番号:21956-47-8
MF:C17H23NO3
メガワット:289.36942
CID:259353
PubChem ID:12311316

Benzenepropanoic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aR)- 化学的及び物理的性質

名前と識別子

    • Benzenepropanoic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aR)-
    • (R)-(-)-Littorine Hydrochloride
    • Littorine
    • 19Q4V37F3R
    • (R)-Endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate
    • 1.alpha.H,5.alpha.H-Tropan-3.alpha.-ol, 3-phenyl-L-lactate (ester)
    • BS-16051
    • (R)-(-)-Littorine
    • [(1R, 5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-2-hydroxy-3-phenylpropanoate
    • 21956-47-8
    • BENZENEPROPANOIC ACID, .ALPHA.-HYDROXY-, (3-ENDO)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, (.ALPHA.R)-
    • R(-)-3.alpha.-(2-Hydroxy-3-phenylpropionyloxy)-tropane
    • Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (3(R)-endo)-
    • BENZENEPROPANOIC ACID, .ALPHA.-HYDROXY-, 8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, (3(R)-ENDO)-
    • D83787
    • AKOS030531237
    • UNII-19Q4V37F3R
    • [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-2-hydroxy-3-phenylpropanoate
    • 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate
    • Q6653346
    • (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-2-hydroxy-3-phenylpropanoate
    • DTXSID20944553
    • CHEBI:6506
    • SCHEMBL24475294
    • [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-2-hydroxy-3-phenylpropanoate
    • DA-65015
    • インチ: InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m1/s1
    • InChIKey: FNRXUEYLFZLOEZ-VFSICIBPSA-N
    • ほほえんだ: C1C=CC(C[C@H](C(OC2C[C@@H]3CC[C@@H](N3C)C2)=O)O)=CC=1

計算された属性

  • せいみつぶんしりょう: 289.167794g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.7
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 5
  • どういたいしつりょう: 289.167794g/mol
  • 単一同位体質量: 289.167794g/mol
  • 水素結合トポロジー分子極性表面積: 49.8Ų
  • 重原子数: 21
  • 複雑さ: 353
  • 同位体原子数: 0
  • 原子立体中心数の決定: 3
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.205
  • ふってん: 464°Cat760mmHg
  • フラッシュポイント: 234.4°C
  • 屈折率: 1.583
  • PSA: 49.77

Benzenepropanoic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aR)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
T32800-5mg
Littorine
21956-47-8 98%
5mg
¥ 7000 2023-09-15
TargetMol Chemicals
T32800-5 mg
Littorine
21956-47-8 98%
5mg
¥ 7,000 2023-07-11
A2B Chem LLC
AB21481-10mg
(R)-Endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate
21956-47-8 95%+
10mg
$344.00 2024-04-20
TargetMol Chemicals
T32800-25mg
Littorine
21956-47-8
25mg
¥ 10600 2024-07-20
MedChemExpress
HY-118024-25mg
Littorine
21956-47-8
25mg
¥2600 2024-07-21
MedChemExpress
HY-118024-10mg
Littorine
21956-47-8
10mg
¥1300 2024-07-21
MedChemExpress
HY-118024-5mg
Littorine
21956-47-8
5mg
¥820 2024-07-21
PhytoLab
84100-1000mg
Littorine hydrochloride
21956-47-8 ≥ 90.0 %
1000mg
€12450 2023-10-25
PhytoLab
84100-50mg
Littorine hydrochloride
21956-47-8 ≥ 90.0 %
50mg
€747.0000000000001 2023-10-25
PhytoLab
84100-250mg
Littorine hydrochloride
21956-47-8 ≥ 90.0 %
250mg
€3527.5 2023-10-25

Benzenepropanoic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aR)- 関連文献

Benzenepropanoic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aR)-に関する追加情報

Comprehensive Analysis of Benzenepropanoic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aR)- (CAS No. 21956-47-8)

The compound Benzenepropanoic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aR)- (CAS No. 21956-47-8) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique 8-azabicyclo[3.2.1]octane scaffold and ester linkage make it a subject of interest for drug development, particularly in targeting neurological and metabolic pathways. Researchers are increasingly exploring its potential as a precursor for novel therapeutics, aligning with the growing demand for innovative small-molecule drugs.

One of the key features of Benzenepropanoic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aR)- is its stereospecific configuration, denoted by the (aR)- descriptor. This chiral center plays a critical role in its biological activity, as enantiopure compounds often exhibit higher efficacy and fewer side effects. This aligns with current trends in precision medicine, where chiral synthesis and stereoselective catalysis are hot topics in organic chemistry. The compound’s a-hydroxy group further enhances its reactivity, making it a versatile intermediate for derivatization.

In the context of drug discovery, the 8-methyl-8-azabicyclo[3.2.1]octane moiety is particularly noteworthy. This bicyclic structure is reminiscent of tropane alkaloids, which are known for their pharmacological properties. As such, CAS No. 21956-47-8 is often studied for its potential interactions with neurotransmitter receptors, a topic of high relevance given the rising prevalence of neurological disorders. Searches for "neuroactive small molecules" and "tropane derivatives" have surged in recent years, reflecting the scientific community’s interest in this area.

The ester linkage in Benzenepropanoic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aR)- also opens doors for prodrug applications. Prodrugs are a major focus in modern pharmacology, as they improve bioavailability and reduce toxicity. This compound’s ability to undergo enzymatic hydrolysis in vivo could make it a candidate for sustained-release formulations, a frequently searched term in pharmaceutical forums. Additionally, its benzenepropanoic acid backbone is structurally similar to nonsteroidal anti-inflammatory drugs (NSAIDs), hinting at potential anti-inflammatory properties.

From a synthetic chemistry perspective, the preparation of CAS No. 21956-47-8 involves sophisticated techniques such as asymmetric synthesis and ring-closing metathesis. These methods are widely discussed in academic circles, with many researchers seeking information on "efficient bicyclic compound synthesis" and "chiral esterification protocols." The compound’s complexity also makes it a valuable case study for advanced NMR and mass spectrometry characterization, techniques that are essential for quality control in drug manufacturing.

Environmental and regulatory considerations are another angle of interest. While Benzenepropanoic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aR)- is not classified as hazardous, its biodegradation pathways and ecotoxicological profile are subjects of ongoing research. Queries like "green chemistry approaches for complex esters" and "biodegradable pharmaceutical intermediates" are increasingly common, reflecting a shift toward sustainable practices in chemical synthesis.

In summary, Benzenepropanoic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aR)- (CAS No. 21956-47-8) represents a multifaceted compound with broad applications in medicinal chemistry and drug development. Its unique structure, combined with current scientific trends, positions it as a valuable subject for further investigation. Whether for neurological research, prodrug design, or sustainable synthesis, this molecule continues to captivate researchers and industry professionals alike.

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